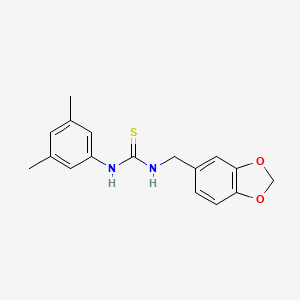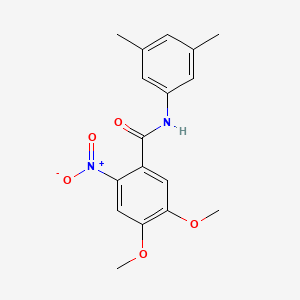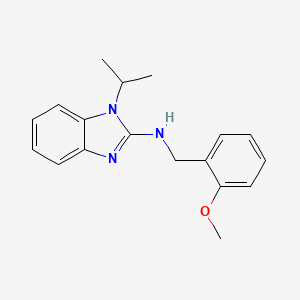![molecular formula C17H18ClNO2S B5733757 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B5733757.png)
3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide, also known as CMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMMP is a propanamide derivative that is synthesized using specific chemical reactions. In
Mecanismo De Acción
The exact mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide is not fully understood. However, it is believed that 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide has been found to possess anti-oxidant properties, which can help to reduce oxidative stress and protect against cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide in lab experiments is its specificity towards certain enzymes and proteins. This allows researchers to target specific pathways and study their effects on disease progression. However, one limitation of using 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide in lab experiments is its potential toxicity. 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of new therapeutic applications for 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide and its potential side effects.
Métodos De Síntesis
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide involves a series of chemical reactions. The first step is the conversion of 2-methoxy-5-methylphenol to 2-methoxy-5-methylbenzene-1,3-diol by reacting it with sodium hydroxide and then with 1,3-dibromo-5,5-dimethylhydantoin. The resulting compound is then reacted with thioanisole to form 3-(2-methoxy-5-methylphenylthio)-1,3-dihydroxy-5,5-dimethyl-2H-pyrrol-2-one. Finally, this compound is reacted with 4-chlorobenzoyl chloride to form 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide.
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide has been found to be effective in the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-methoxy-5-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-12-3-8-16(21-2)15(11-12)19-17(20)9-10-22-14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYJONJMNCCJLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B5733704.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5733712.png)

![3-(4-isopropylphenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5733727.png)

![1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5733747.png)

![methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B5733766.png)

